molecular formula C13H15N3O B1266302 6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide CAS No. 147009-17-4

6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide

Cat. No.: B1266302
CAS No.: 147009-17-4
M. Wt: 229.28 g/mol
InChI Key: PMQBOSGFSARWCB-UHFFFAOYSA-N
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Description

6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide is a compound belonging to the family of carbazole derivatives. Carbazole derivatives are known for their extensive biological activity, including antitumor, anti-inflammatory, and antiviral properties. This compound has a unique structure that includes an amino group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide typically involves the following steps:

    Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through cyclization reactions. This can be achieved using various cyclization agents and conditions.

    Introduction of the Amino Group: The amino group is introduced through nitration followed by reduction. Nitration can be carried out using nitric acid, and the reduction can be achieved using hydrogenation or other reducing agents.

    Formation of the Carboxamide Group: The carboxamide group is introduced through amidation reactions. This can be done using carboxylic acids or their derivatives in the presence of coupling agents like carbodiimides.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Processes: These processes involve the stepwise addition of reagents and intermediates, with careful control of reaction conditions to ensure high yield and purity.

    Continuous Flow Processes: These processes allow for the continuous production of the compound, improving efficiency and scalability. Continuous flow reactors can be used to maintain optimal reaction conditions and reduce the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The amino and carboxamide groups can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles like alkyl halides, acyl halides, and nucleophiles like amines, alcohols under appropriate conditions.

Major Products Formed

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Products with reduced functional groups, such as amines or alcohols.

    Substituted Derivatives: Products with various substituents on the amino or carboxamide groups.

Scientific Research Applications

6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antitumor, anti-inflammatory, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide involves its interaction with various molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes involved in key biological processes.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling pathways.

    Affect Gene Expression: Influence the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile
  • 6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid

Uniqueness

6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its amino and carboxamide groups allow for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-8-2-4-12-10(6-8)9-5-7(13(15)17)1-3-11(9)16-12/h1,3,5,8,16H,2,4,6,14H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQBOSGFSARWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C3=C(N2)C=CC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276298
Record name 6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147009-17-4
Record name 6-amino-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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